Sub-Nanomolar α3β4 Nicotinic Receptor Antagonism vs. Clinical Comparators
3-(2,4-Dichlorophenyl)pyrrolidine exhibits an IC50 of 1.8 nM for antagonism of the human α3β4 nAChR in SH-SY5Y cells, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. This potency exceeds that of the clinically used methadone (IC50 = 1.9 μM, approximately 1000-fold less potent) [2] and the peptide α-conotoxin TxID (IC50 = 12.5 nM) [3], positioning the compound as a highly potent small-molecule α3β4 nAChR antagonist suitable for mechanistic studies of nicotine addiction and neuropathic pain.
| Evidence Dimension | α3β4 nAChR Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Methadone: 1.9 μM (1,900 nM); α-Conotoxin TxID: 12.5 nM |
| Quantified Difference | ~1000-fold more potent than methadone; ~7-fold more potent than TxID |
| Conditions | Human SH-SY5Y cells; carbamylcholine-induced 86Rb+ efflux assay |
Why This Matters
High potency at α3β4 nAChR enables lower dosing in in vivo models and reduces off-target effects associated with less selective ligands, making this compound a preferred tool for delineating α3β4-specific pharmacology.
- [1] EcoDrugPlus. Compound ID 2126094: Antagonist activity at alpha3beta4 nAChR receptor. University of Helsinki. View Source
- [2] Xiao Y, et al. Blockade of rat alpha3beta4 nicotinic receptor function by methadone, its metabolites, and structural analogs. J Pharmacol Exp Ther. 2001;299(1):366-71. PMID: 11561100. View Source
- [3] TargetMol. α-Conotoxin TxID: α3β4 nAChR antagonist IC50 = 12.5 nM. View Source
